alpha-Ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol
Description
alpha-Ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol (CAS No. 97403-91-3) is a bicyclic tertiary alcohol with the molecular formula C₁₄H₂₆O and a molecular weight of 210.36 g/mol. Its structure features a norbornane (bicyclo[2.2.1]heptane) core substituted with ethyl, alpha-dimethyl, and beta-methyl groups, along with a propanol side chain . This compound belongs to a class of bicyclic alcohols known for their steric hindrance and unique reactivity, particularly in esterification and derivatization reactions . Its structural complexity necessitates advanced analytical techniques, such as NMR spectroscopy, for precise characterization .
Properties
CAS No. |
97403-91-3 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H26O/c1-4-14(3,15)10(2)7-13-9-11-5-6-12(13)8-11/h10-13,15H,4-9H2,1-3H3 |
InChI Key |
SPXVLDYYWKLTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)CC1CC2CCC1C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like gas chromatography and mass spectrometry ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following bicyclo[2.2.1]heptane derivatives share structural and functional similarities with alpha-ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol, enabling comparative analysis of their chemical and physical properties.
Bicyclo[2.2.1]heptane-2-propanol, beta,3,3-trimethyl (CAS No. 94291-52-8)
- Molecular Formula : C₁₃H₂₄O
- Key Differences :
- Substituents: Lacks the ethyl group but features a beta-trimethyl configuration.
- Steric Effects: The absence of an ethyl group reduces steric bulk compared to the target compound.
- Reactivity: Similar tertiary alcohol functionality but may exhibit distinct kinetics in esterification due to altered substituent arrangement .
Bicyclo[2.2.1]heptane-2-butanol, beta,3,3-trimethyl-, 2-acetate (CAS No. 1146-56-1)
- Molecular Formula : C₁₆H₂₈O₂
- Key Differences: Functional Group: An acetate ester derivative of a butanol-substituted bicycloheptane. Polarity: Increased hydrophobicity (logP) due to the acetate group, contrasting with the hydrophilic propanol group in the target compound . Applications: Ester derivatives are often utilized in fragrance or polymer industries, whereas the parent alcohol may serve as a synthetic intermediate .
Bicyclo[2.2.1]heptane-2-methanol, 3,3-dimethyl- (CAS No. 18410-94-1)
- Molecular Formula : C₁₁H₂₀O
- Key Differences: Side Chain: Shorter methanol group instead of propanol. Molecular Weight: Lower (168.28 g/mol), impacting solubility and volatility. Synthetic Utility: Methanol derivatives are more reactive in nucleophilic substitutions compared to bulkier propanol analogs .
Reactivity and Analytical Characterization
A critical study by demonstrated that bicyclo[2.2.1]heptane alcohols undergo quantitative trifluoroacetylation within 24–72 hours in CDCl₃, enabling precise NMR signal assignment. Key findings include:
- Esterification Efficiency : The target compound’s tertiary alcohol group reacts completely with trifluoroacetic acid (TFA), producing a distinct ¹³C-NMR signal at ~160 ppm (CF₃ group) .
- Comparative Reactivity :
Structural and Functional Comparison Table
| Compound Name (CAS No.) | Molecular Formula | Substituents | Key Functional Group | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound (97403-91-3) | C₁₄H₂₆O | Ethyl, alpha-dimethyl, beta-methyl | Propanol | 210.36 | High steric hindrance, tertiary alcohol |
| Bicyclo[2.2.1]heptane-2-propanol (94291-52-8) | C₁₃H₂₄O | Beta,3,3-trimethyl | Propanol | 196.33 | Reduced steric bulk |
| Bicyclo[2.2.1]heptane-2-butanol acetate (1146-56-1) | C₁₆H₂₈O₂ | Beta,3,3-trimethyl, acetate | Butanol acetate | 252.39 | Hydrophobic, ester functionality |
| Bicyclo[2.2.1]heptane-2-methanol (18410-94-1) | C₁₁H₂₀O | 3,3-dimethyl | Methanol | 168.28 | Higher reactivity, lower MW |
Research Implications and Gaps
Biological Activity
Alpha-Ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol, also known as 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol, is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
- CAS Number : 97403-91-3
- Molecular Formula : C14H26O
- Molecular Weight : 210.36 g/mol
- IUPAC Name : 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound may modulate enzymatic activities or bind to receptors, influencing physiological responses.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions associated with inflammation.
- Analgesic Effects : The compound has been explored for its analgesic potential, providing pain relief through central nervous system pathways.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated the compound's ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- In Vivo Studies : Animal models have shown promising results regarding the analgesic effects of the compound, with significant reductions in pain metrics observed.
Synthesis Methods
The synthesis of this compound typically involves:
- Alkylation Reactions : Bicyclo[2.2.1]heptane derivatives are reacted with alkylating agents under controlled conditions.
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other bicyclic compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Alpha-Methyl-Bicyclo[2.2.1]Heptanol | Lacks ethyl group | Limited anti-inflammatory effects |
| Beta-Dimethyl-Bicyclo[3.3.1]Nonanol | Different bicyclic structure | Analgesic properties |
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